
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran is a complex organic compound with the molecular formula C29H18Cl2F2S and a molecular weight of 507.42 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the thiopyran ring. Common reagents used in these reactions include halogenated aromatic compounds, sulfur sources, and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s halogenated aromatic rings and thiopyran core are thought to play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran can be compared with other similar compounds, such as:
3,5-Dichloro-2,6-bis(4-chlorophenyl)-4,4-diphenyl-4H-thiopyran: This compound has chlorine substituents instead of fluorine, which may affect its reactivity and biological activity.
3,5-Dichloro-2,6-bis(4-bromophenyl)-4,4-diphenyl-4H-thiopyran: The presence of bromine atoms can influence the compound’s physical and chemical properties, such as melting point and solubility.
3,5-Dichloro-2,6-bis(4-methylphenyl)-4,4-diphenyl-4H-thiopyran:
These comparisons highlight the uniqueness of this compound, particularly in terms of its halogen substituents and their influence on the compound’s properties and applications.
Propiedades
Número CAS |
144104-05-2 |
|---|---|
Fórmula molecular |
C29H18Cl2F2S |
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
3,5-dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenylthiopyran |
InChI |
InChI=1S/C29H18Cl2F2S/c30-27-25(19-11-15-23(32)16-12-19)34-26(20-13-17-24(33)18-14-20)28(31)29(27,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H |
Clave InChI |
GJIFAZLKMRBXKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=C(SC(=C2Cl)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


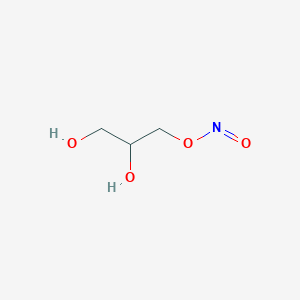
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
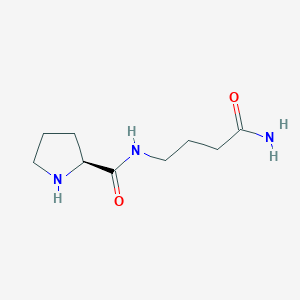
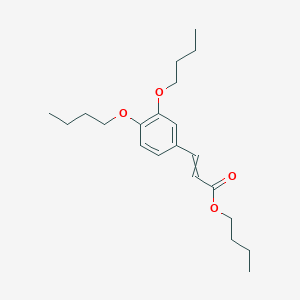
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
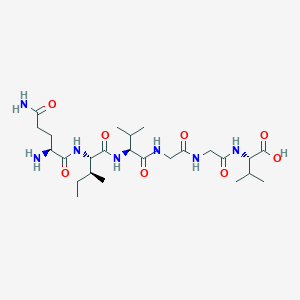


![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)
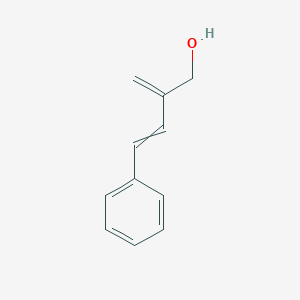
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

